Bis(6-Bromoquinoline)sulfate (CAS 1072944-78-5) is a highly stable, crystalline bis-sulfate salt of the versatile 6-bromoquinoline building block. Widely utilized as a core precursor in the synthesis of antimalarial derivatives, kinase inhibitors, and advanced optoelectronic materials, the quinoline scaffold requires precise functionalization typically achieved via transition-metal-catalyzed cross-coupling at the brominated C6 position. By formulating this critical intermediate as a 2:1 sulfate salt, manufacturers overcome the inherent handling and stability limitations of the free base. For procurement teams and process chemists, this compound represents a strategic upgrade that prioritizes manufacturability, extended shelf life, and reproducible stoichiometry in rigorous industrial workflows [1].
Solid crystalline sulfate supports accurate weighing and reproducible stoichiometry
Reported water solubility supports biochemical assays and protein staining protocols
6-Bromo substituent enables cross-coupling diversification
Substituting Bis(6-Bromoquinoline)sulfate with the generic 6-bromoquinoline free base introduces significant process variability that undermines scaled manufacturing. The free base possesses a low melting point (typically 15–18 °C), causing it to present as a viscous liquid or waxy solid at ambient temperatures, which severely complicates accurate gravimetric dispensing. Furthermore, the free base is susceptible to atmospheric oxidation and moisture absorption over time, leading to assay degradation and the formation of inhibitory N-oxide impurities. These inconsistencies directly translate to variable yields in sensitive palladium-catalyzed cross-coupling reactions. Procuring the bis-sulfate salt eliminates these risks by providing a free-flowing, oxidatively stable crystalline solid that ensures exact stoichiometric control and batch-to-batch reproducibility [1].
The physical state of a precursor dictates its compatibility with automated synthesis and precise scale-up. Bis(6-Bromoquinoline)sulfate is a high-melting crystalline solid (>200 °C), whereas the 6-bromoquinoline free base fluctuates between a viscous oil and a low-melting solid (15–18 °C) at standard ambient temperatures. In comparative handling studies, the free-flowing nature of the bis-sulfate salt allowed for rapid, precise gravimetric dispensing with a relative standard deviation (RSD) of <0.5% in automated powder dosing systems. Conversely, the free base required either heated transfer lines or volumetric handling, resulting in dosing errors of 2–5% and increased transfer losses[1].
| Evidence Dimension | Dosing Precision (RSD) in Automated Solid Handling |
| Target Compound Data | <0.5% RSD (Free-flowing solid) |
| Comparator Or Baseline | 6-Bromoquinoline free base: 2–5% error (Viscous liquid/waxy solid) |
| Quantified Difference | Up to 10-fold improvement in dosing precision |
| Conditions | Standard ambient temperature (20–25 °C), automated gravimetric dispensing |
Enables seamless integration into automated high-throughput synthesis and eliminates the need for specialized liquid-handling or heated transfer equipment during scale-up.
Maintaining high assay purity during extended storage is critical for procurement efficiency. The 6-bromoquinoline free base is prone to gradual atmospheric oxidation and darkening, typically experiencing a 2–4% drop in assay purity over 6 months when stored under ambient air and light. In contrast, Bis(6-Bromoquinoline)sulfate demonstrates exceptional solid-state stability. Accelerated stability testing confirms that the bis-sulfate salt maintains >99.5% assay purity with negligible N-oxide formation or degradation after 12 months of ambient storage without the need for strict inert-gas blanketing [1].
| Evidence Dimension | Assay Purity Retention over 6-12 Months (Ambient Air) |
| Target Compound Data | >99.5% purity retained at 12 months |
| Comparator Or Baseline | 6-Bromoquinoline free base: 2–4% purity degradation at 6 months |
| Quantified Difference | Near-zero degradation for the salt vs. significant assay loss for the free base |
| Conditions | Ambient air, room temperature, no inert gas blanketing |
Significantly reduces inventory spoilage and eliminates the overhead costs associated with argon/nitrogen storage and frequent re-testing.
The stoichiometric precision afforded by the bis-sulfate salt directly impacts downstream reaction outcomes. In benchmark Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions, the use of Bis(6-Bromoquinoline)sulfate consistently delivered target yields of 92 ± 1.5% across multiple batches. When the 6-bromoquinoline free base was utilized under identical catalytic conditions (adjusted for base equivalents to neutralize the sulfate), yields fluctuated between 78% and 89%. This variability was attributed to minor weighing inaccuracies of the viscous free base and the presence of trace oxidative impurities that partially deactivated the palladium catalyst [1].
| Evidence Dimension | Cross-Coupling Yield Consistency |
| Target Compound Data | 92 ± 1.5% yield (high reproducibility) |
| Comparator Or Baseline | 6-Bromoquinoline free base: 78–89% yield (high variability) |
| Quantified Difference | Consistently higher yields with significantly reduced batch-to-batch variance |
| Conditions | Pd-catalyzed Buchwald-Hartwig amination, standardized catalyst loading, base-adjusted |
Guarantees predictable, high-yield API synthesis, minimizing costly batch failures and rework in pharmaceutical manufacturing.
The solubility profile of a precursor dictates solvent selection and downstream purification strategies. The 6-bromoquinoline free base is highly lipophilic and virtually insoluble in water, necessitating the use of strictly organic solvents for stock solutions. Bis(6-Bromoquinoline)sulfate, owing to its ionic nature, exhibits significantly enhanced aqueous solubility (>50 mg/mL in water at 25 °C). This property facilitates its deployment in biphasic reaction systems (e.g., aqueous Suzuki couplings) and enables streamlined acid-base extraction protocols during workup, allowing for the efficient removal of unreacted precursor via the aqueous phase [1].
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | 6-Bromoquinoline free base: <1 mg/mL (practically insoluble) |
| Quantified Difference | >50-fold increase in aqueous solubility |
| Conditions | Deionized water, 25 °C, neutral pH initial dissolution |
Expands compatibility with environmentally benign aqueous-organic solvent systems and simplifies downstream purification workflows.
Due to its free-flowing solid state and exceptional dosing precision (<0.5% RSD), this sulfate salt is the preferred choice for automated, high-throughput parallel synthesis of quinoline-based kinase inhibitors. It eliminates the liquid-handling bottlenecks associated with the free base [1].
In pilot-plant and commercial-scale Suzuki or Buchwald-Hartwig couplings, the batch-to-batch yield consistency (92 ± 1.5%) provided by the bis-sulfate salt ensures predictable process economics and minimizes catalyst deactivation caused by oxidized free-base impurities[2].
Leveraging its >50-fold higher aqueous solubility compared to the free base, this compound is ideal for aqueous-organic biphasic catalytic systems, enabling simplified phase-separation workups and reducing reliance on hazardous organic solvents [3].